molecular formula C19H23N3O2 B11665575 2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol

2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol

Cat. No.: B11665575
M. Wt: 325.4 g/mol
InChI Key: BGMIIVGOZQDOIA-HMMYKYKNSA-N
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Description

2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol is a complex organic compound that belongs to the class of piperazine derivatives. This compound is known for its potential therapeutic applications, particularly in the field of medicinal chemistry. It is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further linked to an ethylphenol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-methoxyphenylpiperazine with an appropriate aldehyde or ketone under acidic or basic conditions to form the imine intermediate. This intermediate is then reduced to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle contraction and neurotransmitter release . The exact pathways and molecular interactions are still under investigation, but in silico and in vitro studies have provided valuable insights into its potential effects.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: Another piperazine derivative used as an antidepressant.

    Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: Used to treat hypertension by acting on alpha1-adrenergic receptors.

Uniqueness

2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol is unique due to its specific structural features, which confer distinct pharmacological properties. Its methoxyphenyl group and piperazine ring contribute to its high affinity for alpha1-adrenergic receptors, making it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

2-[(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-C-methylcarbonimidoyl]phenol

InChI

InChI=1S/C19H23N3O2/c1-15(16-7-3-5-9-18(16)23)20-22-13-11-21(12-14-22)17-8-4-6-10-19(17)24-2/h3-10,23H,11-14H2,1-2H3/b20-15+

InChI Key

BGMIIVGOZQDOIA-HMMYKYKNSA-N

Isomeric SMILES

C/C(=N\N1CCN(CC1)C2=CC=CC=C2OC)/C3=CC=CC=C3O

Canonical SMILES

CC(=NN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3O

solubility

18.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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